1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQOXKEHCEKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the pyrrolidine and carboxylic acid groups. The nitration step can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting nitrofuran derivative is then subjected to further reactions to incorporate the pyrrolidine and carboxylic acid functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced nitro compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that derivatives of compounds containing the 5-nitrofuran moiety exhibit inhibitory effects on the RNase H activity associated with HIV-1 reverse transcriptase. This suggests a potential role for 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid in antiretroviral drug development .
- Antibacterial Properties :
- Antioxidant Activity :
Case Studies and Research Findings
- Inhibition of HIV RNase H :
- Antimicrobial Screening :
- Cytotoxicity Against Cancer Cells :
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism by which 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to the inhibition of bacterial growth. Additionally, the pyrrolidine and carboxylic acid groups may contribute to the compound's binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s 5-nitrofuran-2-carbonyl group distinguishes it from analogs with substituents such as chlorophenyl, thiophene, or sulfonyl groups. Key comparisons include:
Physicochemical Properties
- Solubility: The nitro group’s electron-withdrawing nature may reduce aqueous solubility compared to carboxyl-rich analogs (e.g., 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid) . Chlorothiophene and chloro-fluorobenzoyl analogs exhibit moderate solubility, influenced by halogen hydrophobicity .
- Stability : Nitro groups can enhance stability under oxidative conditions but may increase photodegradation risks compared to chloro or methoxy substituents.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing nitro groups (target compound) vs. electron-donating hydroxyl/chloro groups () significantly alter bioactivity profiles.
- Therapeutic Potential: While chlorophenyl analogs excel in antioxidative applications, the target compound’s nitrofuran moiety may align more with antimicrobial drug design, a niche less explored in the provided evidence.
Biological Activity
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This compound features a pyrrolidine ring substituted with a nitrofuran moiety, which is known for its biological significance.
- Chemical Formula: C₁₀H₁₀N₂O₆
- Molecular Weight: 254.2 g/mol
- IUPAC Name: 1-(5-Nitro-2-furoyl)proline
- Appearance: Powder
Antimicrobial Activity
Research indicates that compounds containing the nitrofuran group exhibit significant antimicrobial properties. The presence of the pyrrolidine ring enhances this activity, making it a promising candidate for developing new antibacterial agents.
- Mechanism of Action: The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. This mechanism is similar to that of established antibiotics, which target bacterial replication processes.
Table 1 summarizes the antimicrobial activity of various derivatives of nitrofuran compounds, including this compound.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| 5-Nitrofurfural | 16 | S. aureus |
| 5-Nitro-2-furaldehyde | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of nitrofuran can exhibit selective cytotoxicity against various cancer cell lines.
Case Study Findings:
In a study evaluating the anticancer effects of various nitrofuran derivatives on A549 (lung cancer) and Caco-2 (colon cancer) cell lines, it was found that:
- Caco-2 Cells: The compound demonstrated significant cytotoxicity, reducing cell viability by approximately 39.8% at a concentration of 100 µM.
- A549 Cells: The compound exhibited lower efficacy, suggesting selective activity towards certain cancer types.
Research Findings
Recent studies have highlighted the importance of structure in determining biological activity. The incorporation of the nitrofuran group into the pyrrolidine framework appears to enhance both antimicrobial and anticancer activities.
Key Research Highlights:
- Synthesis and Characterization: Various synthetic routes have been explored to optimize the yield and purity of this compound.
- In Vitro Studies: Significant reductions in cell viability were observed in treated cancer cell lines compared to controls, indicating potential for further development as an anticancer agent.
- Comparative Analysis: The compound's activity was benchmarked against known antibiotics and anticancer drugs, demonstrating comparable efficacy in certain contexts.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via a coupling reaction between 5-nitrofuran-2-carboxylic acid and pyrrolidine-2-carboxylic acid derivatives. A standard protocol involves:
- Activation : Use carbodiimide reagents (e.g., EDC or DCC) with catalytic DMAP in anhydrous DMF or THF under nitrogen to activate the carboxylic acid group of 5-nitrofuran-2-carboxylic acid.
- Coupling : React the activated intermediate with pyrrolidine-2-carboxylic acid at 0–5°C for 4–6 hours.
- Purification : Isolate the product via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water).
Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) and optimize stoichiometry (1.2:1 acylating agent-to-amine ratio) to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR :
- ¹H NMR (DMSO-d6): Expect peaks for pyrrolidine protons (δ 1.8–2.5 ppm), nitrofuran aromatic protons (δ 7.2–8.1 ppm), and carboxylic acid proton (δ ~12.1 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, nitrofuran carbonyl at δ ~160 ppm.
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~297.2).
Validation : Compare data with structurally analogous compounds (e.g., nitrophenyl-pyrrolidine derivatives) to confirm assignments .
Advanced Research Questions
Q. How can researchers address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer : Stability discrepancies may arise from variations in pH, temperature, or light exposure. To resolve:
- Accelerated Degradation Studies :
- Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Key Finding : The nitro group is prone to reduction at pH >7, forming amine derivatives.
- Light Sensitivity : Store in amber vials at -20°C; use argon atmospheres during handling to prevent photodegradation.
Recommendation : Include stability data in biological assays to contextualize activity variations .
Q. What strategies are effective for elucidating the compound’s mechanism of action in bacterial systems?
- Methodological Answer : The nitro group likely acts as a prodrug, requiring activation by microbial nitroreductases. Experimental approaches include:
- Enzyme Inhibition Assays :
- Measure IC₅₀ against purified nitroreductase (e.g., from E. coli) using NADPH depletion monitored at 340 nm.
- Genetic Knockout Models : Compare activity in wild-type vs. nitroreductase-deficient bacterial strains.
- Metabolite Profiling : Use LC-MS to identify reduced intermediates (e.g., hydroxylamine or amine derivatives) in bacterial lysates.
Note : Pair with cytotoxicity assays (e.g., MIC determination) to distinguish bactericidal effects from host toxicity .
Data Contradiction Analysis
Q. How can enantiomeric purity explain discrepancies in reported bioactivity?
- Methodological Answer : The pyrrolidine ring’s stereochemistry (e.g., 2S vs. 2R configuration) significantly impacts receptor binding. To resolve:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol 90:10).
- Stereochemical Assignment : Perform X-ray crystallography or compare optical rotation ([α]D) with known standards.
- Bioactivity Testing : Assay individual enantiomers against target enzymes (e.g., proteases or kinases) to isolate stereospecific effects.
Example : A study found 10-fold higher activity for the (S)-enantiomer against Mycobacterium tuberculosis nitroreductase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
